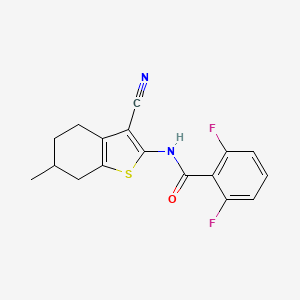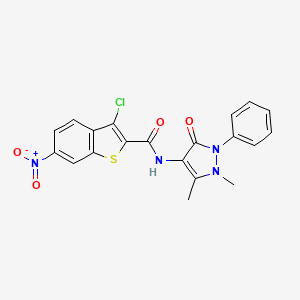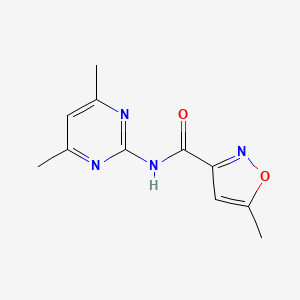
2-phenyl-N-(2-thienylmethyl)butanamide
Übersicht
Beschreibung
2-phenyl-N-(2-thienylmethyl)butanamide, commonly known as PTMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMB belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry for their diverse biological activities.
Wirkmechanismus
The mechanism of action of PTMB is not fully understood, but it is believed to involve the inhibition of various enzymes and transcription factors that are involved in the regulation of gene expression and cell proliferation. PTMB has been shown to inhibit HDAC, which leads to the acetylation of histones and the activation of genes involved in apoptosis. PTMB has also been shown to inhibit NF-κB, which leads to the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
PTMB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PTMB has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, PTMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, PTMB has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PTMB in lab experiments include its high potency, selectivity, and low toxicity. PTMB has been shown to be effective at low concentrations, making it a cost-effective compound for research. The limitations of using PTMB in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on PTMB. One direction is to investigate the potential therapeutic applications of PTMB in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of PTMB that can be used as lead compounds for drug development. Additionally, the mechanism of action of PTMB needs to be further elucidated to understand its full therapeutic potential.
Wissenschaftliche Forschungsanwendungen
PTMB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, PTMB has shown promising results as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. PTMB has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, PTMB has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. PTMB has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
In neurological research, PTMB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PTMB has been shown to inhibit the aggregation of beta-amyloid protein, which is involved in the pathogenesis of Alzheimer's disease. PTMB has also been shown to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Eigenschaften
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-14(12-7-4-3-5-8-12)15(17)16-11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKTTWXFFFNHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)

![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)

![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)

![3-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185292.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)

![5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)